N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

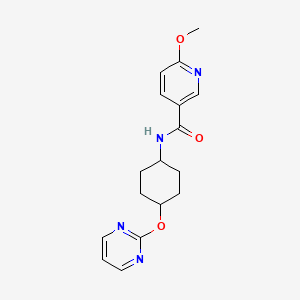

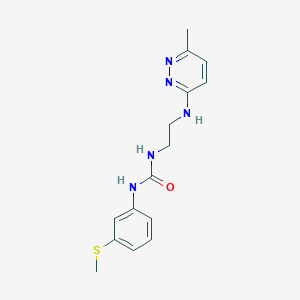

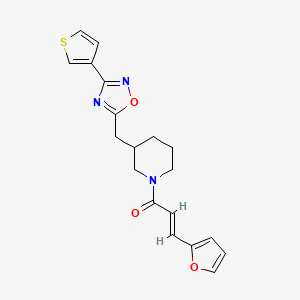

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-bromobenzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. It also contains an ethoxy group and a bromobenzamide group .

Aplicaciones Científicas De Investigación

Catalytic Applications

N-heterocyclic carbenes, such as imidazol-2-ylidenes, demonstrate efficiency as catalysts in transesterification and acylation reactions. These catalysts facilitate the acylation of alcohols with enol acetates and methyl esters at low catalyst loadings, operating effectively at room temperature and providing a simplified protocol for generating imidazol-2-ylidene catalysts in situ (Grasa et al., 2003). Similarly, NHC catalysts have been applied in the transesterification between esters and alcohols, showcasing their potential in mediating efficient acylation of alcohols with vinyl acetate (Grasa et al., 2002).

Antioxidant Properties

Research on marine red algae Rhodomela confervoides has led to the isolation of new nitrogen-containing bromophenols, which exhibit potent scavenging activity against radicals. These findings suggest potential applications of such compounds in food and pharmaceutical fields as natural antioxidants, highlighting the relevance of nitrogen-containing compounds in developing natural antioxidant agents (Ke-kai Li et al., 2012).

Radiolabeling and Imaging

The development of radiolabeled, nonpeptide angiotensin II antagonists, such as [11C]L-159,884, underlines the utility of nitrogen-containing heterocycles in medical imaging. These compounds, selective for the AT1 receptor, offer insights into their application in imaging and pharmacological research, demonstrating the versatility of nitrogen-containing heterocycles in developing diagnostic tools (Hamill et al., 1996).

Propiedades

IUPAC Name |

2-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2/c15-13-4-2-1-3-12(13)14(19)17-6-9-20-10-8-18-7-5-16-11-18/h1-5,7,11H,6,8-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJVVEFQCBQIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCOCCN2C=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-bromobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2643446.png)

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)